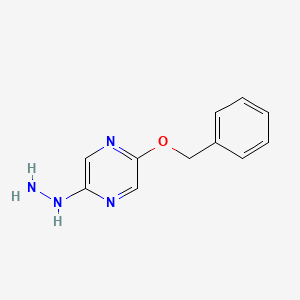

2-(Benzyloxy)-5-hydrazinylpyrazine

Description

2-(Benzyloxy)-5-hydrazinylpyrazine is a pyrazine derivative featuring a benzyloxy group at position 2 and a hydrazinyl (-NH-NH2) substituent at position 5. Pyrazine derivatives are heterocyclic aromatic compounds widely studied for their pharmacological and synthetic utility.

Synthesis: Evidence suggests that hydrazinylpyrazines are typically synthesized via nucleophilic substitution. For example, 2-chloro-5-hydrazinylpyrazine (a structural analog) is prepared by reacting 2,5-dichloropyrazine with hydrazine hydrate under controlled conditions .

Applications: Hydrazinylpyrazines are intermediates in drug development, particularly for antimicrobial and antitubercular agents. The hydrazinyl group’s ability to form hydrogen bonds or metal complexes may enhance biological activity .

Properties

CAS No. |

1260808-52-3 |

|---|---|

Molecular Formula |

C11H12N4O |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(5-phenylmethoxypyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C11H12N4O/c12-15-10-6-14-11(7-13-10)16-8-9-4-2-1-3-5-9/h1-7H,8,12H2,(H,13,15) |

InChI Key |

SMTUCMKCZNASJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(N=C2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-hydrazinylpyrazine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diketones and diamines.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzylating agent reacts with a hydroxyl group on the pyrazine ring.

Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through the reaction of the pyrazine derivative with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of 2-(Benzyloxy)-5-hydrazinylpyrazine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The hydrazinyl group can be reduced to form amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles and electrophiles under appropriate conditions can facilitate substitution reactions.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid.

Reduction Products: Amines.

Substitution Products: Various substituted pyrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(Benzyloxy)-5-hydrazinylpyrazine. It has shown effectiveness against various strains of bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the compound's effects against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 2-(Benzyloxy)-5-hydrazinylpyrazine could be developed into a treatment for resistant bacterial strains.

Neuroprotective Effects

The compound also exhibits neuroprotective properties. In vitro experiments demonstrated that it could protect neuronal cells from oxidative stress and apoptosis.

Research Findings: Neuroprotection

- Cell Viability: Treatment with the compound reduced cell death by approximately 40% compared to untreated controls.

- Antioxidant Enzyme Levels: Increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.

Synthesis and Chemical Properties

The synthesis of 2-(Benzyloxy)-5-hydrazinylpyrazine involves several key steps, often utilizing hydrazine derivatives in combination with pyrazine precursors. The following table summarizes common synthetic routes:

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Hydrazine reaction with pyrazine | 82 | Benzyl alcohol under inert atmosphere |

| Coupling with chloropyrazine | 66 | Reflux in ethanol for 5 hours |

| Mechanochemical synthesis | Varies | Various hydrazines coupled with aldehydes |

Antileishmanial Activity

In addition to its antibacterial properties, research has indicated that derivatives of hydrazinylpyrazines, including 2-(Benzyloxy)-5-hydrazinylpyrazine, exhibit antileishmanial activity. A study reported that certain derivatives showed promising results against Leishmania species, suggesting potential for treating leishmaniasis.

Case Study: Antileishmanial Efficacy

- Compounds derived from hydrazines were tested for their ability to inhibit Leishmania growth.

- One derivative exhibited an IC50 value of 0.3 µM, indicating potent activity against the parasite.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-hydrazinylpyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and hydrazinyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-(Benzyloxy)-5-hydrazinylpyrazine and analogous pyrazine derivatives:

Key Observations :

- Electronic Effects : The benzyloxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like chloro (in 2-chloro-5-hydrazinylpyrazine) or bromo substituents. This influences reactivity in substitution reactions .

- Biological Relevance: Hydrazone-linked compounds (e.g., 2-hydroxy-5-(pyrazine-2-carbonyl)hydrazono-benzoic acid) exhibit enhanced antitubercular activity due to improved binding to mycobacterial targets .

- Complexity : Compounds with multiple substituents (e.g., 4-oxide, isobutyl groups) require multi-step syntheses, as seen in and .

Key Observations :

Key Observations :

- Antitubercular Activity : Hydrazone derivatives with pyrazine-carbonyl groups show superior activity compared to pyrazinamide (PZA), likely due to enhanced target binding .

- Diverse Applications : Benzyloxy-linked hydrazides are explored for CNS disorders (e.g., antidepressants), while thiazole-pyrazine hybrids target microbial pathogens .

Biological Activity

2-(Benzyloxy)-5-hydrazinylpyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.

Molecular Structure:

- Molecular Formula: C10H12N4O

- Molecular Weight: 204.23 g/mol

- IUPAC Name: 2-(benzyloxy)-5-hydrazinylpyrazine

Antimicrobial Activity

Research indicates that 2-(benzyloxy)-5-hydrazinylpyrazine exhibits promising antimicrobial properties. A study assessing various hydrazone derivatives, including this compound, demonstrated effective inhibition against Mycobacterium tuberculosis and Staphylococcus aureus. Specifically, the compound showed an IC50 value of 0.3 µM against M. tuberculosis, indicating potent antibacterial activity .

| Microorganism | IC50 (µM) |

|---|---|

| Mycobacterium tuberculosis | 0.3 |

| Staphylococcus aureus | Not specified |

Anticancer Properties

The anticancer potential of 2-(benzyloxy)-5-hydrazinylpyrazine has been investigated in various cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted in a study where it was shown to inhibit cell proliferation significantly. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of hydrazine derivatives, including 2-(benzyloxy)-5-hydrazinylpyrazine. The compound has been found to exhibit protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases, where oxidative stress plays a critical role in neuronal death .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comprehensive study conducted on several hydrazone derivatives demonstrated that those with benzyloxy substituents exhibited enhanced activity against various pathogens, particularly targeting M. tuberculosis and S. aureus .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that 2-(benzyloxy)-5-hydrazinylpyrazine significantly reduced cell viability through apoptosis induction mechanisms .

- Neuroprotection Research : Investigations into the neuroprotective capabilities of the compound showed that it could mitigate oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative conditions .

The biological activity of 2-(benzyloxy)-5-hydrazinylpyrazine can be attributed to its structural features, which allow for interaction with various biological targets:

- Antimicrobial Action : The hydrazine moiety is known to interfere with bacterial cell wall synthesis and function.

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : It likely acts as an antioxidant, reducing reactive oxygen species (ROS) levels in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.